molecular formula C17H14I2N6 B14004844 4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine CAS No. 18740-12-0

4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine

Cat. No.: B14004844
CAS No.: 18740-12-0
M. Wt: 556.14 g/mol
InChI Key: JUFWVCLZZLJYLH-UHFFFAOYSA-N
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Description

4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine is a complex organic compound characterized by the presence of iodine atoms and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine typically involves the reaction of 4-iodoaniline with pyrimidine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)acetamide
  • N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide
  • N-(4-iodophenyl)-4-methylbenzylamine

Uniqueness

4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine is unique due to its specific structure, which includes a pyrimidine ring and multiple iodine atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

18740-12-0

Molecular Formula

C17H14I2N6

Molecular Weight

556.14 g/mol

IUPAC Name

4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H14I2N6/c18-10-1-5-12(6-2-10)22-9-14-15(20)24-17(21)25-16(14)23-13-7-3-11(19)4-8-13/h1-9H,(H5,20,21,23,24,25)

InChI Key

JUFWVCLZZLJYLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2C=NC3=CC=C(C=C3)I)N)N)I

Origin of Product

United States

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